3,4,5-Trimethoxybenzoyl chloride

描述

Overview of 3,4,5-Trimethoxybenzoyl Chloride as a Key Intermediate

Functioning as a crucial intermediate, this compound is instrumental in the synthesis of numerous complex organic compounds. It is typically synthesized from 3,4,5-trimethoxybenzoic acid through a reaction with a chlorinating agent like thionyl chloride or oxalyl chloride. chemicalbook.com One method involves reacting 3,4,5-trimethoxybenzoic acid with bis(trichloromethyl)carbonate in an organic solvent, catalyzed by an organic amine. google.com

Chemical Structure and Functional Groups within the Context of Organic Synthesis

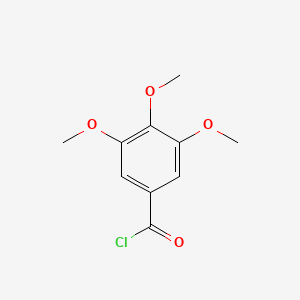

The chemical structure of this compound, with the formula C₁₀H₁₁ClO₄, is characterized by a benzene (B151609) ring substituted with three methoxy (B1213986) groups (-OCH₃) at the 3, 4, and 5 positions, and a highly reactive acyl chloride group (-COCl). guidechem.comnist.gov The presence of the electron-donating methoxy groups and the electron-withdrawing acyl chloride group dictates its reactivity. The acyl chloride is a key functional group that readily undergoes nucleophilic acyl substitution, allowing for the introduction of the 3,4,5-trimethoxybenzoyl moiety into various molecules.

Key Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4521-61-3 nist.gov |

| Molecular Formula | C₁₀H₁₁ClO₄ nist.gov |

| Molecular Weight | 230.64 g/mol biosynth.comsigmaaldrich.com |

| Melting Point | 81-84 °C chemicalbook.comsigmaaldrich.com |

| Boiling Point | 185 °C at 18 mmHg chemicalbook.comsigmaaldrich.com |

| Appearance | White to orange to green powder or crystals tcichemicals.com |

Role in the Synthesis of Diverse Organic Molecules

The reactivity of this compound makes it a valuable reagent for synthesizing a diverse range of organic molecules. Its primary role is in acylation reactions, where it reacts with nucleophiles such as alcohols, amines, and thiols to form esters, amides, and thioesters, respectively. biosynth.com This versatility has led to its use in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Historical Context of its Application in Chemical Synthesis

Historically, the trimethoxybenzoyl moiety has been of significant interest, largely due to its presence in naturally occurring alkaloids and other bioactive molecules. Early synthetic efforts focused on developing efficient methods to introduce this functional group. One of the earliest and most significant applications of a related compound, 3,4,5-trimethoxybenzaldehyde, was in the synthesis of the antibacterial agent trimethoprim. sci-hub.se The development of methods to synthesize this compound from the more readily available 3,4,5-trimethoxybenzoic acid was a crucial step, enabling its broader use in synthetic chemistry. For instance, it has been used in the synthesis of trimetozine, an amide formed through its reaction with morpholine (B109124). vaia.com

Significance in Modern Chemical Research and Development

In modern chemical research, this compound continues to be a compound of high interest. Its applications have expanded beyond traditional organic synthesis into areas like medicinal chemistry and materials science.

Notable Applications in Modern Research:

Pharmaceutical Synthesis: It is a key intermediate in the production of several pharmaceutical compounds. A notable example is its use in the synthesis of Trimetazidine, a drug used for treating angina pectoris. chemicalbook.comgoogle.com It is also used in the synthesis of trimethoprim, an antibacterial drug. koreascience.krgoogle.commdpi.com Furthermore, it is a reagent in the synthesis of compounds with antihypertensive activity. chemicalbook.com Research has also explored its use in creating derivatives with potential anticonvulsant and antinociceptive properties. nih.gov

Medicinal Chemistry: The 3,4,5-trimethoxybenzoyl group is a known pharmacophore found in a variety of biologically active compounds. Researchers utilize this building block to synthesize new derivatives and study their structure-activity relationships. For example, it has been used to synthesize compounds with potential CNS activity. nih.gov

Materials Science: In polymer chemistry, this compound can be used to create specialty polymers with specific properties.

The continued exploration of new reactions and applications of this compound underscores its enduring importance in the scientific community.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4,5-trimethoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHYMJLFRZAFBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063507 | |

| Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4521-61-3 | |

| Record name | 3,4,5-Trimethoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4521-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004521613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4521-61-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3,4,5-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxybenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,4,5 Trimethoxybenzoyl Chloride

Established Synthetic Routes from 3,4,5-Trimethoxybenzoic Acid

Traditional methods for the synthesis of 3,4,5-trimethoxybenzoyl chloride from 3,4,5-trimethoxybenzoic acid are well-documented and widely employed. These routes typically involve the use of common chlorinating agents.

The reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl₂) is a classic and frequently used method for preparing this compound. This process is favored for its efficiency and the convenient removal of by-products.

The reaction is typically carried out by heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent such as toluene (B28343). The use of a catalytic amount of N,N-dimethylformamide (DMF) is common to accelerate the reaction. orgsyn.org The reaction temperature is generally maintained at reflux to ensure complete conversion. orgsyn.org For instance, one procedure involves stirring the mixture at 80°C for one hour in toluene with a catalytic amount of DMF. The primary by-products of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases and can be easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. orgsyn.orgwikipedia.org

Table 1: Reaction Conditions for Synthesis with Thionyl Chloride

| Parameter | Condition |

|---|---|

| Reagent | Thionyl Chloride (SOCl₂) |

| Starting Material | 3,4,5-Trimethoxybenzoic Acid |

| Solvent | Toluene (or neat) |

| Catalyst | N,N-dimethylformamide (DMF) |

| Temperature | Reflux (e.g., 80°C) |

| By-products | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |

Another effective method for the synthesis of this compound involves the use of oxalyl chloride. This reagent is often considered milder and more selective than thionyl chloride. wikipedia.org The reaction proceeds under similar principles, converting the carboxylic acid to the acyl chloride.

The reaction with oxalyl chloride also produces gaseous by-products, namely carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), which facilitates an easy work-up. wikipedia.org Like the thionyl chloride method, a catalytic amount of DMF is often used, which first reacts with oxalyl chloride to form a Vilsmeier reagent, the active chlorinating species. wikipedia.org While generally more expensive than thionyl chloride, the mildness of oxalyl chloride can be advantageous for sensitive substrates. wikipedia.org

Phosphorus trichloride (B1173362) (PCl₃) can also be employed for the synthesis of acyl chlorides from carboxylic acids. The stoichiometry of the reaction is a key consideration, with three moles of the carboxylic acid reacting with one mole of phosphorus trichloride to produce three moles of the acyl chloride and one mole of phosphorous acid (H₃PO₃) as a by-product.

The reaction is typically performed in an inert solvent to moderate the reaction rate and facilitate handling. The non-volatile nature of the phosphorous acid by-product can sometimes complicate the purification of the final product compared to methods that produce only gaseous by-products.

Advanced and Scalable Synthesis Methods

To address the need for more efficient, safer, and scalable processes, advanced synthetic methods have been developed. These often involve alternative reagents that offer advantages in terms of handling and reaction control.

A modern and scalable approach for the synthesis of this compound utilizes bis(trichloromethyl)carbonate, also known as triphosgene (B27547) (BTC), as the chlorinating agent. google.com This solid, crystalline compound is a safer and more convenient substitute for gaseous phosgene (B1210022). nih.gov The reaction is typically catalyzed by an organic amine. google.com

The process involves reacting 3,4,5-trimethoxybenzoic acid with triphosgene in an organic solvent in the presence of a catalytic amount of an organic amine. google.com The organic amine acts as a catalyst to facilitate the reaction. google.com This method is noted for its reasonable process, low production cost, high reaction yield, and good product quality, making it suitable for industrial production. google.com

For the synthesis using bis(trichloromethyl)carbonate, optimization of reaction parameters is crucial for achieving high yield and purity. google.com The reaction temperature is typically maintained between 20-70°C. google.com More specifically, a temperature range of 50-70°C is often preferred. google.com

The reaction time is also a critical factor, with typical durations ranging from 4 to 10 hours to ensure the reaction goes to completion. google.com Solvents commonly used for this reaction include dichloromethane, tetrahydrofuran (B95107), or 2-methyltetrahydrofuran (B130290). google.com The molar ratio of the reactants and catalyst is also optimized, for instance, a ratio of 3,4,5-trimethoxybenzoic acid to bis(trichloromethyl)carbonate to organic amine might be in the range of 1 : 0.33-0.5 : 0.1-0.2. google.com

Table 2: Optimized Conditions for Synthesis with Bis(trichloromethyl)carbonate

| Parameter | Optimized Range |

|---|---|

| Chlorinating Agent | Bis(trichloromethyl)carbonate (Triphosgene) |

| Catalyst | Organic Amine |

| Temperature | 20-70°C (preferably 50-70°C) |

| Reaction Time | 4-10 hours |

| Solvent | Dichloromethane, Tetrahydrofuran, or 2-Methyltetrahydrofuran |

Utilization of Bis(trichloromethyl)carbonate with Organic Amine Catalysis

Solvent Selection for Enhanced Yield and Purity

The choice of solvent plays a critical role in the synthesis of this compound, influencing reaction rate, yield, and the purity of the final product. The reaction, typically involving the conversion of 3,4,5-trimethoxybenzoic acid to its corresponding acid chloride, is often carried out in non-polar, aprotic solvents to avoid unwanted side reactions with the highly reactive acid chloride.

Commonly employed solvents include hydrocarbons like xylene and chlorinated hydrocarbons such as chloroform (B151607) and methylene (B1212753) dichloride. chemicalbook.com Ethers like tetrahydrofuran (THF) and 2-methyltetrahydrofuran have also been utilized. google.com

In the widely used method employing thionyl chloride (SOCl₂) as the chlorinating agent, solvents like xylene are favored. The relatively high boiling point of xylene allows for the reaction to be conducted at elevated temperatures (around 80-85°C), which can drive the reaction to completion. Furthermore, xylene aids in the azeotropic removal of water from the starting material, which is crucial as the presence of moisture would lead to the hydrolysis of the acid chloride product.

A study detailing the synthesis from 3,4,5-trimethoxybenzoic acid and thionyl chloride in a chloroform solution highlights the importance of refluxing the mixture to ensure the reaction goes to completion. chemicalbook.com The use of chloroform, a lower-boiling solvent than xylene, may necessitate longer reaction times but can simplify product isolation due to its volatility. chemicalbook.com

In an alternative industrial method using bis(trichloromethyl) carbonate (triphosgene), solvents such as methylene dichloride, tetrahydrofuran, or the more environmentally benign 2-methyltetrahydrofuran are specified. google.com The selection of these solvents is compatible with the milder reaction conditions (20-70°C) of this method. google.com

The table below summarizes the solvents used in various synthetic methods for this compound.

| Chlorinating Agent | Solvent(s) | Catalyst | Temperature | Noteworthy Aspects |

| Thionyl Chloride | Xylene | Aluminum chloride (optional) | 80-85°C | Azeotropic removal of water, suitable for industrial scale. |

| Thionyl Chloride | Chloroform | - | Reflux | Lower boiling point may require longer reaction times. chemicalbook.com |

| Bis(trichloromethyl) carbonate | Methylene dichloride, Tetrahydrofuran, 2-Methyltetrahydrofuran | Organic Amine | 20-70°C | Milder reaction conditions compared to the thionyl chloride method. google.com |

| Phosgene | Xylene | Dimethyl-dodecyl-phosphine oxide | 100°C | High yield (97.5%) reported. prepchem.com |

Industrial Production Methods and Considerations

On an industrial scale, the synthesis of this compound is dominated by methods that are cost-effective, scalable, and produce a high-purity product. Two primary methods have been prominent: the traditional thionyl chloride process and a more modern approach utilizing bis(trichloromethyl) carbonate.

The classical and most widely adopted industrial method involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride. This process is often carried out in a suitable solvent like xylene. To enhance the reaction rate, a catalyst such as anhydrous aluminum chloride may be added. Careful control of the reaction temperature and the slow, dropwise addition of thionyl chloride are critical to prevent side reactions and ensure a high yield of the desired product. A significant consideration for this method is the generation of corrosive and hazardous byproducts, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, which necessitate robust containment and scrubbing systems to mitigate environmental impact and ensure worker safety.

A newer, patented method designed to be more amenable to industrial production involves the use of bis(trichloromethyl) carbonate, also known as triphosgene, as the chlorinating agent. google.com This process reacts 3,4,5-trimethoxybenzoic acid with triphosgene in an organic solvent, catalyzed by an organic amine. google.com This method is reported to have several advantages, including a more reasonable process flow, lower production costs, high reaction yield, and good product quality, making it highly suitable for industrial applications. google.com The reaction proceeds at a lower temperature range of 20-70°C, which can lead to energy savings and a better safety profile compared to the higher temperatures required for the thionyl chloride method. google.com

Another method that has been described for the synthesis involves the use of phosgene in xylene with a phosphine (B1218219) oxide catalyst, reportedly achieving a very high yield of 97.5%. prepchem.com However, the extreme toxicity of phosgene gas presents significant handling and safety challenges on an industrial scale.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While dedicated research on "green" synthesis routes for this compound is not extensively documented, some of the existing methods can be evaluated through a green chemistry lens.

The traditional synthesis using thionyl chloride, while effective, is not ideal from a green chemistry perspective. Thionyl chloride is a corrosive and hazardous reagent, and the reaction produces stoichiometric amounts of sulfur dioxide and hydrogen chloride, which are toxic and corrosive gases. This contributes to a low atom economy and requires significant measures for waste treatment and environmental protection.

The development of the synthetic method using bis(trichloromethyl) carbonate (triphosgene) can be seen as a step towards a greener process. google.com Triphosgene is a solid and is considered a safer alternative to gaseous phosgene for introducing the carbonyl chloride functionality. google.comprepchem.com While it is still a hazardous substance, its use can be more easily controlled on an industrial scale. This method also operates at lower temperatures, potentially reducing energy consumption. google.com

The use of 2-methyltetrahydrofuran as a solvent in the triphosgene method is also a positive step from a green chemistry standpoint. google.com 2-Methyltetrahydrofuran is derived from renewable resources (e.g., corncobs) and is considered a more environmentally friendly alternative to solvents like chloroform and methylene dichloride.

Further advancements in the green synthesis of this compound could involve the exploration of:

Solid acid catalysts: Replacing corrosive liquid catalysts with reusable solid catalysts could simplify purification and reduce waste.

Solvent-free reactions: Developing a method that proceeds without a solvent would significantly reduce the environmental impact of the process.

Biocatalysis: The use of enzymes to catalyze the formation of the acid chloride could offer a highly selective and environmentally benign synthetic route, although this remains a largely unexplored area for this specific compound.

While a truly "green" synthesis of this compound may not yet be fully realized on an industrial scale, the move away from highly hazardous reagents like thionyl chloride and the adoption of greener solvents indicate a positive trend in the chemical industry.

Chemical Reactivity and Reaction Mechanisms of 3,4,5 Trimethoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions: Core Mechanism

The primary reaction pathway for 3,4,5-trimethoxybenzoyl chloride is nucleophilic acyl substitution. This type of reaction involves the replacement of a leaving group on an acyl compound with a nucleophile. The general mechanism proceeds through a two-step addition-elimination process.

Formation and Collapse of Tetrahedral Intermediates

Upon nucleophilic attack, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in the formation of a transient tetrahedral intermediate. lscollege.ac.in This intermediate contains the original carbonyl oxygen, the incoming nucleophile, the aromatic ring, and the chlorine atom all bonded to the central carbon. This intermediate is unstable and readily collapses to restore the stable carbonyl group. lscollege.ac.in This collapse involves the re-formation of the carbon-oxygen double bond.

Specific Reaction Pathways and Product Formation

The versatility of this compound in organic synthesis is demonstrated through its reactions with various nucleophiles, leading to a range of important compounds.

Aminolysis: Formation of Amides (e.g., Trimetozine from Morpholine)

Aminolysis is a specific type of nucleophilic acyl substitution where the nucleophile is an amine. For instance, the reaction of this compound with morpholine (B109124), a secondary amine, yields the amide trimetozine. vaia.com The reaction mechanism follows the general steps of nucleophilic acyl substitution. The nitrogen atom of morpholine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. vaia.com This is followed by the formation and subsequent collapse of the tetrahedral intermediate, leading to the elimination of the chloride ion and the formation of a protonated amide. A final deprotonation step, often facilitated by a second equivalent of the amine or a non-nucleophilic base, yields the final amide product, trimetozine. vaia.com

Alcoholysis: Synthesis of Esters (e.g., Methyl 3,4,5-trimethoxybenzoate)

Alcoholysis involves the reaction of this compound with an alcohol to form an ester. A key example is the synthesis of methyl 3,4,5-trimethoxybenzoate (B1228286) from the reaction with methanol. In this process, the oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the carbonyl carbon. The subsequent collapse of the tetrahedral intermediate results in the expulsion of the chloride leaving group and the formation of the corresponding ester. This reaction is a fundamental method for producing various esters from acyl chlorides. libretexts.org

Hydrolysis: Formation of 3,4,5-Trimethoxybenzoic Acid

The hydrolysis of this compound is a characteristic reaction of acyl chlorides, proceeding through a nucleophilic acyl substitution mechanism. In this reaction, the acyl chloride reacts with water, which acts as the nucleophile, to yield 3,4,5-trimethoxybenzoic acid and hydrochloric acid.

The mechanism involves two primary stages: nucleophilic addition followed by elimination.

Nucleophilic Attack: The oxygen atom of a water molecule, with its lone pair of electrons, attacks the highly electrophilic carbonyl carbon of the acyl chloride. This carbon is electron-deficient due to the inductive effect of both the chlorine atom and the carbonyl oxygen. This attack leads to the formation of a transient tetrahedral intermediate.

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

Deprotonation: The resulting protonated carboxylic acid is then deprotonated by another water molecule or the previously eliminated chloride ion, yielding the final product, 3,4,5-trimethoxybenzoic acid, and a hydronium ion (if water is the base) or hydrogen chloride.

This reaction is typically rapid and exothermic, often carried out at low temperatures to control its rate.

Reaction Kinetics and Solvent Effects

The kinetics of reactions involving this compound are profoundly influenced by the solvent system and the electronic properties of its substituents.

The solvolysis of benzoyl chlorides, including the 3,4,5-trimethoxy derivative, does not follow a simple, single mechanism. Instead, its reactivity exists on a mechanistic spectrum between a dissociative, SN1-like pathway and an associative, SN2-like (or addition-elimination) pathway. nih.gov

Dissociative (SN1-like) Mechanism: This pathway involves the rate-determining formation of a planar, resonance-stabilized acylium cation (R-C=O+) intermediate. This mechanism is favored by substrates with electron-donating groups (EDGs), which can stabilize the positive charge of the acylium ion. The three methoxy (B1213986) groups (-OCH3) on the aromatic ring of this compound are potent electron-donating groups. Their strong +M (mesomeric) effect significantly stabilizes the acylium cation, making the dissociative pathway the predominant mechanism for this compound, especially in non-nucleophilic, high-ionizing power solvents. nih.govrsc.org

Associative (Addition-Elimination) Mechanism: This pathway involves the nucleophilic attack of the solvent on the carbonyl carbon to form a tetrahedral intermediate in the rate-determining step. This mechanism is favored by substrates with electron-withdrawing groups (EWGs), which increase the electrophilicity of the carbonyl carbon.

For this compound, the strong stabilization of the carbocation intermediate by the three methoxy groups heavily favors the SN1-like, dissociative route.

The choice of solvent is critical in dictating the reaction pathway for the solvolysis of benzoyl chlorides. The Grunwald-Winstein equation, log(k/k₀) = mY + lN, quantitatively describes this relationship, where 'Y' is the solvent ionizing power and 'N' is its nucleophilicity. iupac.org

For this compound, which reacts via a dissociative mechanism, the reaction rate is highly sensitive to the solvent's ionizing power (a large 'm' value). koreascience.kr

High Ionizing Power (Y): Solvents with high ionizing power, such as water, formic acid, and fluorinated alcohols (e.g., hexafluoroisopropanol, HFIP), are effective at stabilizing the transition state leading to the acylium cation and solvating the leaving chloride ion. This significantly accelerates the rate of solvolysis. nih.gov

Low Nucleophilicity (N): In weakly nucleophilic solvents, the SN1 pathway is further favored as the solvent is less likely to participate in a competing associative attack. Solvents like HFIP are excellent examples of high Y, low N media that promote the formation of acylium cation intermediates. nih.govmdpi.com

The table below summarizes the expected influence of solvent properties on the reaction mechanism for this compound.

| Solvent Property | Effect on this compound Solvolysis | Favored Mechanism |

| High Ionizing Power (Y) | Stabilizes acylium ion intermediate and leaving group; accelerates rate. | Dissociative (SN1-like) |

| Low Ionizing Power (Y) | Destabilizes intermediates; slows rate. | - |

| High Nucleophilicity (N) | Can compete with the dissociative pathway via direct attack. | Associative (Addition-Elimination) |

| Low Nucleophilicity (N) | Minimizes direct solvent attack, promoting the dissociative pathway. | Dissociative (SN1-like) |

The nature and position of substituents on the benzene (B151609) ring dramatically influence the rates and mechanisms of benzoyl chloride reactions. This effect can be quantified using the Hammett equation, which relates reaction rates to the electronic properties of the substituents (σ constants). libretexts.org

Electron-donating groups (EDGs), like the methoxy groups in this compound, have negative Hammett σ values and accelerate reactions that build up positive charge in the transition state, such as the SN1-like pathway. Conversely, electron-withdrawing groups (EWGs) have positive σ values and accelerate reactions where negative charge is developed or the carbonyl carbon's electrophilicity is key, such as the associative pathway. libretexts.orgnih.gov

The three methoxy groups in this compound provide substantial electronic stabilization to the acylium cation, making its solvolysis rate via the dissociative pathway significantly faster than that of unsubstituted or electron-withdrawn benzoyl chlorides.

| Substituent (at para-position) | Hammett Constant (σₚ) | Electronic Effect | Expected Effect on SN1 Rate |

| -NO₂ | +0.78 | Strong Electron-Withdrawing | Strong Deactivation |

| -Cl | +0.23 | Weak Electron-Withdrawing | Deactivation |

| -H | 0.00 | Neutral (Reference) | Reference Rate |

| -CH₃ | -0.17 | Weak Electron-Donating | Activation |

| -OCH₃ | -0.27 | Strong Electron-Donating | Strong Activation |

Data sourced from Hammett equation parameters. libretexts.org

Recent research has explored the reactivity of benzoyl chlorides within confined media, such as the zwitterionic vesicles of dipalmitoyl phosphatidylcholine (DPPC). These studies reveal that the reaction environment significantly alters kinetic outcomes. nih.govacs.org

For benzoyl chlorides with electron-donating groups, such as this compound, the reaction proceeds through a dissociative mechanism that is highly sensitive to the polarity of the medium. nih.govacs.org Key findings indicate:

The rate constant for solvolysis decreases as the concentration of DPPC vesicles increases. nih.govacs.org

This rate decrease is attributed to the substrate partitioning into the vesicular pseudophase (the DPPC bilayer). This region is a less polar environment compared to bulk water.

The lower polarity of the vesicle interface destabilizes the charged transition state leading to the acylium cation and is less effective at solvating the chloride leaving group, thus retarding the reaction. acs.org

In contrast, for benzoyl chlorides with electron-withdrawing groups that react via an associative pathway, DPPC vesicles can catalyze the solvolysis. nih.gov This highlights the critical interplay between the substrate's intrinsic mechanistic preference and the physical properties of the reaction medium.

Catalysis in Acyl Chloride Reactions

The reactions of this compound, like other acyl chlorides, can be significantly accelerated through catalysis. The two primary modes are nucleophilic catalysis and Lewis acid catalysis.

Nucleophilic Catalysis: Tertiary amines, such as triethylamine (B128534) (Et₃N) and particularly 4-(dimethylamino)pyridine (DMAP), are common nucleophilic catalysts for reactions involving acyl chlorides. acs.orgpearson.com The mechanism involves the initial attack of the amine catalyst on the acyl chloride to form a highly reactive acylammonium salt intermediate. acs.orgsavemyexams.com This intermediate is much more electrophilic than the starting acyl chloride, making it highly susceptible to attack by even weak nucleophiles like alcohols. The catalyst is regenerated upon the final substitution step.

Lewis Acid Catalysis: Lewis acids, such as aluminum chloride (AlCl₃), can also catalyze reactions of acyl chlorides. The Lewis acid coordinates to the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. This enhancement makes the acyl chloride a more potent acylating agent, a principle often employed in Friedel-Crafts acylation reactions.

Role of Bases (e.g., Pyridine) in Neutralizing HCl By-product

In acylation reactions involving this compound, the use of a base like pyridine (B92270) is crucial for neutralizing the hydrochloric acid (HCl) by-product that is formed. doubtnut.comvedantu.com The reaction of an acyl chloride with a nucleophile, such as an amine or alcohol, results in the formation of a new acyl derivative and HCl. doubtnut.com This acidic by-product can have several detrimental effects on the reaction. For instance, it can protonate the amine reactant, rendering it non-nucleophilic and thereby halting or slowing down the reaction.

Pyridine, a weak base, effectively scavenges the HCl as it is generated, forming pyridinium (B92312) chloride. doubtnut.comyoutube.com This prevents the acidification of the reaction medium and ensures that the nucleophilic reactant remains available to react with the acyl chloride. doubtnut.com By driving the reaction to completion, the use of pyridine can significantly improve the yield of the desired product. doubtnut.com In addition to its role as an acid scavenger, pyridine can also act as a nucleophilic catalyst in some acylation reactions. vedantu.comstackexchange.comreddit.com It can react with the acyl chloride to form a highly reactive acyl pyridinium intermediate, which is then more readily attacked by the primary nucleophile. stackexchange.comreddit.com

The general mechanism for the neutralization of HCl by pyridine in an acylation reaction is as follows:

R-COCl + Nu-H → R-CO-Nu + HCl

C₅H₅N + HCl → C₅H₅N⁺H Cl⁻

This neutralization is a critical aspect of many synthetic procedures that utilize this compound, for example, in the synthesis of amides from amines. vedantu.comresearchgate.net

Organic Amine Catalysis in Specific Synthetic Routes

Organic amine catalysts play a significant role in certain synthetic routes involving this compound. A patented method for the synthesis of this compound itself utilizes an organic amine catalyst. In this process, 3,4,5-trimethoxybenzoic acid reacts with bis(trichloromethyl)carbonate in an organic solvent in the presence of an organic amine catalyst. google.com

The patent specifies the use of catalysts such as N,N,N',N'-tetrakis(3-cyanopropyl)ethylenediamine or tris(2-cyanoethyl)amine. google.com The reaction is carried out at a temperature range of 20-70 °C. This method is highlighted for its reasonable process, low production cost, high reaction yield, and good product quality, making it suitable for industrial production. google.com

The role of the organic amine in this context is likely to facilitate the formation of the acyl chloride from the carboxylic acid. While the detailed mechanism is not provided in the abstract, amine catalysts are known to activate carboxylic acids towards nucleophilic attack.

Furthermore, in the synthesis of 3,4,5-trimethoxybenzyl derivatives, various amines such as 4-aminophenazone, 2-aminopyridine, piperidine, N-methylpiperazine, pyrrolidine, and morpholine are reacted with this compound to yield the corresponding derivatives. nih.gov While these amines are reactants, the principles of amine catalysis and their role as nucleophiles are central to these transformations.

Computational Studies on Reactivity and Reaction Pathways

Ab Initio Calculations of Heterolytic Bond Dissociation Energies

Computational chemistry provides valuable insights into the reactivity of molecules like this compound. Ab initio calculations are a powerful tool for determining thermochemical properties such as bond dissociation energies (BDEs). The heterolytic bond dissociation energy of the carbon-chlorine bond in this compound is a key indicator of its reactivity towards nucleophiles.

High-level ab initio methods, such as G2 theory, have been used to calculate bond dissociation enthalpies for various peroxides, demonstrating the capability of these methods to yield accurate thermochemical data. acs.org Density functional theory (DFT) calculations have also been employed to predict both homolytic and heterolytic BDEs of cyclic hypervalent halogen reagents. beilstein-journals.org These computational approaches could be applied to this compound to quantify the strength of its C-Cl bond and rationalize its electrophilicity. A strong linear correlation has been observed among the heterolytic BDEs across different halogen centers in cyclic hypervalent halogen compounds, suggesting predictable trends in reactivity. beilstein-journals.org

A hypothetical table illustrating the type of data that could be generated from such a study is presented below:

| Computational Method | Basis Set | Calculated Heterolytic BDE (kcal/mol) |

| DFT (B3LYP) | 6-311+G(d,p) | Data not available |

| MP2 | cc-pVTZ | Data not available |

| G2 Theory | N/A | Data not available |

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including those involving this compound. Such modeling allows for the characterization of stationary points on the potential energy surface, including reaction intermediates and transition states.

For the reaction of this compound with a nucleophile, such as an amine like morpholine, a tetrahedral intermediate is expected to form. vaia.comchegg.com Quantum chemical calculations can be used to determine the geometry and energy of this intermediate. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the final amide product. vaia.com

Computational methods like the Artificial Force Induced Reaction (AFIR) method can be used to explore reaction paths and identify stable structures and their transformation pathways. chemrxiv.org This can be particularly useful for understanding complex reaction networks.

The transition state for the nucleophilic attack and for the collapse of the tetrahedral intermediate can also be located and characterized. The energy of these transition states relative to the reactants and intermediates determines the activation energy and thus the rate of the reaction.

Below is a table summarizing the types of information that can be obtained from quantum chemical modeling of the reaction between this compound and morpholine:

| Species | Computational Method | Key Geometric Parameters | Relative Energy (kcal/mol) |

| Reactants | DFT (B3LYP)/6-31G | C=O bond length, N-H bond length | 0 |

| Transition State 1 | DFT (B3LYP)/6-31G | Forming C-N bond length, elongating C=O bond | Data not available |

| Tetrahedral Intermediate | DFT (B3LYP)/6-31G | C-N bond length, C-O bond length, C-Cl bond length | Data not available |

| Transition State 2 | DFT (B3LYP)/6-31G | Breaking C-Cl bond length | Data not available |

| Products | DFT (B3LYP)/6-31G* | C=O bond length, C-N bond length | Data not available |

Applications of 3,4,5 Trimethoxybenzoyl Chloride in Advanced Organic Synthesis

Synthesis of Pharmaceutically Active Compounds

The structural motif of a 3,4,5-trimethoxybenzoyl group is prevalent in numerous compounds that exhibit a range of therapeutic properties. The use of 3,4,5-trimethoxybenzoyl chloride as a starting material or key intermediate facilitates the incorporation of this important pharmacophore into the target molecules.

Intermediate in Antihypertensive Agents (e.g., 2-methyl-8-(3,4,5-trimethoxybenzamido)-1,2,3,4-tetrahydroisoquinoline)

Derivatives of 1,2,3,4-tetrahydroisoquinoline (B50084) are known to possess a range of biological activities, including antihypertensive properties. nih.govacs.org The synthesis of specific analogs, such as 6-(3,4,5-trimethoxybenzamido)-2-methyl-1,2,3,4-tetrahydroisoquinoline, directly employs this compound as a key reagent. In a documented synthesis, 6-amino-2-methyl-1,2,3,4-tetrahydroisoquinoline is reacted with this compound to yield the target compound, which is then recovered as its hydrochloride salt. prepchem.com This reaction exemplifies a straightforward acylation, where the 3,4,5-trimethoxybenzoyl group is introduced to the amino function of the tetrahydroisoquinoline core, a common strategy in medicinal chemistry to explore structure-activity relationships. The general synthesis of tetrahydroisoquinolines can be achieved through various methods, including the Bischler-Napieralski reaction followed by reduction, and the Pictet-Spengler condensation. rsc.org

| Starting Material | Reagent | Product |

| 6-Amino-2-methyl-1,2,3,4-tetrahydroisoquinoline | This compound | 6-(3,4,5-Trimethoxybenzamido)-2-methyl-1,2,3,4-tetrahydroisoquinoline |

Synthesis of Thiourea (B124793) Derivatives with Potential Bioactivities

Thiourea derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities, including antibacterial and anticancer properties. prepchem.comnih.gov The synthesis of certain thiourea derivatives, such as benzoylthiourea (B1224501) and 1,3-dibenzoylthiourea, can be achieved through the reaction of thiourea with a benzoyl chloride in a suitable solvent like toluene (B28343). prepchem.com This nucleophilic substitution reaction provides a pathway to compounds containing the thio- and amide-functional groups characteristic of this class. While the direct use of this compound in these specific examples is not detailed, the general synthetic route is applicable. Symmetrical tris-thiourea derivatives have been prepared through a one-pot condensation reaction involving benzoyl chlorides, potassium thiocyanate, and melamine, yielding compounds with demonstrated antibacterial activity against Gram-positive and some Gram-negative bacteria. nih.gov

| Reactants | Product Class | Potential Bioactivity |

| Benzoyl chloride, Thiourea | Benzoylthiourea | Antibacterial |

| Benzoyl chlorides, Potassium thiocyanate, Melamine | Symmetrical tris-thiourea derivatives | Antibacterial |

Derivatives with Antimicrobial, Antiviral, and Antitumor Properties

The 3,4,5-trimethoxybenzoyl moiety is a key component in the design of various derivatives with a broad spectrum of biological activities. For instance, new benzotriazole-dicarboxamide derivatives have been synthesized and shown to exhibit both antiviral activity against picornaviruses and notable antiproliferative activity in antitumor screenings. researchgate.net This highlights a known correlation where compounds with antiviral properties may also possess anticancer activity. researchgate.net The synthesis of these complex molecules often involves the use of acyl chlorides to form amide bonds. While the direct use of this compound in the synthesis of these specific benzotriazole (B28993) derivatives is not explicitly mentioned, its structural features are common in compounds designed for such therapeutic purposes.

Tubulin Polymerization Inhibitors and Anticancer Agents

A significant application of this compound is in the synthesis of potent tubulin polymerization inhibitors, a major class of anticancer agents. The 3,4,5-trimethoxyphenyl group is a crucial structural requirement for the activity of numerous tubulin inhibitors, including well-known natural products like colchicine (B1669291) and podophyllotoxin.

In the search for new and effective antitubulin agents, a series of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives have been designed and synthesized. These compounds have demonstrated potent antiproliferative activity against various cancer cell lines. The synthesis of these derivatives involves a multi-step process where this compound or a related activated form of 3,4,5-trimethoxybenzoic acid is a key reactant.

One synthetic approach starts with substituted salicylaldehydes or 2-hydroxyacetophenones, which are converted in several steps to the corresponding thiophenolates. These intermediates are then condensed with 2-bromo-1-(3,4,5-trimethoxyphenyl)ethanone, which can be prepared from 3,4,5-trimethoxybenzoic acid, followed by intramolecular cyclization to yield the final 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]thiophene derivatives.

Research in this area has shown that the substitution pattern on the benzo[b]thiophene ring system significantly influences the biological activity. For example, the presence and position of a fourth methoxy (B1213986) group on the benzo[b]thiophene system can dramatically affect the compound's potency as a tubulin polymerization inhibitor.

Structure-Activity Relationships in Tubulin Inhibitors

The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore for tubulin inhibitors, a class of compounds crucial in cancer chemotherapy. mdpi.com The strategic incorporation of this group, often via this compound, into various molecular scaffolds has been a key strategy in the design of potent antimitotic agents. mdpi.comnih.gov These agents function by disrupting the dynamic equilibrium of microtubule polymerization, a process essential for cell division, thereby leading to cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov

Research has consistently shown that the 3',4',5'-trimethoxyphenyl group is a critical structural requirement for high activity in numerous tubulin polymerization inhibitors. nih.gov This has led to its inclusion in a wide range of synthetic compounds designed to bind to the colchicine site on tubulin. nih.gov

A notable example is the synthesis of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives. In these compounds, the 3',4',5'-trimethoxyphenyl group was kept constant while modifications were made to other parts of the molecule to probe structure-activity relationships (SAR). nih.gov This research revealed that the placement of substituents on the benzo[b]furan ring significantly impacts the compound's potency as a tubulin polymerization inhibitor. nih.gov For instance, a methoxy group at the C-6 position of the benzo[b]furan ring was found to yield the most active compound in the series. nih.gov

Similarly, in the development of triazole-based tubulin inhibitors, this compound is used to introduce the key trimethoxyphenyl moiety. nih.gov The resulting amides are then converted to the final triazole derivatives. nih.gov SAR studies in these series have also highlighted the importance of the 3,4,5-trimethoxy substitution for potent inhibition of tubulin polymerization. nih.gov

Table 1: Structure-Activity Relationship Insights for Tubulin Inhibitors

| Scaffold | Key Structural Feature from this compound | SAR Finding | Reference |

|---|---|---|---|

| Benzo[b]furan | 2-(3',4',5'-trimethoxybenzoyl) | A methoxy group at the C-6 position of the benzo[b]furan ring enhances potency. | nih.gov |

| Triazole | N-(3,4,5-trimethoxybenzoyl) | The 3,4,5-trimethoxyphenyl group is crucial for potent tubulin polymerization inhibition. | nih.gov |

| Indole-1,2,4-triazole | 3,4,5-trimethoxyphenyl moiety | This moiety leads to substantial anti-proliferative activity. | researchgate.net |

| Pyrrolizine | Benzamide derivatives with 3,4,5-trimethoxyphenyl group | Showed higher cytotoxicity than corresponding Schiff bases. | nih.gov |

Phthalimide (B116566) Derivatives as TGF-β Pathway Inhibitors

The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. nih.gov Consequently, inhibitors of this pathway are of significant interest in oncology. This compound has been employed in the synthesis of phthalimide derivatives designed to inhibit the TGF-β type I receptor kinase (ALK5). mdpi.com

In a specific synthetic route, potassium phthalimide is reacted with this compound in dry tetrahydrofuran (B95107) (THF) to yield 2-(3,4,5-trimethoxybenzoyl)isoindoline-1,3-dione. mdpi.com This compound, along with other synthesized phthalimide derivatives, was evaluated for its potential to disrupt the TGF-β signaling pathway. mdpi.com Computational and experimental studies provided insights into the bioactivity and therapeutic potential of these compounds as competitive inhibitors of ALK5. mdpi.com

Applications in Polymer Chemistry

The utility of this compound extends beyond medicinal chemistry into the realm of polymer science.

This reactive acyl chloride can be used as a monomer or a modifying agent in the synthesis of specialty polymers and copolymers. Its incorporation into a polymer backbone can introduce unique properties due to the presence of the bulky and electron-rich trimethoxyphenyl group.

Functionalization of Biological Molecules for Research

Due to its reactivity, this compound can be used to functionalize biological molecules, such as proteins and peptides, for research purposes. The trimethoxyphenyl group can serve as a label or a handle for purification, detection, or for studying molecular interactions.

Synthesis of Aldehydes via Modified Rosenmund Reduction

A classic application of this compound in organic synthesis is its conversion to 3,4,5-trimethoxybenzaldehyde. orgsyn.orgwikipedia.org This transformation is efficiently achieved through a modified Rosenmund reduction. orgsyn.org The traditional Rosenmund reduction has several drawbacks for large-scale preparations, including long reaction times and safety hazards. orgsyn.org The modified procedure utilizes a palladium-on-carbon catalyst, anhydrous sodium acetate, and a catalyst poison like Quinoline S in a pressure vessel under hydrogen. orgsyn.org This method offers a more controlled and efficient route to the corresponding aldehyde, which is an important intermediate in the synthesis of various pharmaceuticals. orgsyn.orgwikipedia.org

Table 2: Modified Rosenmund Reduction of this compound

| Reactant | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| This compound | 10% Pd/C, Anhydrous Sodium Acetate, Quinoline S, H₂ | 3,4,5-Trimethoxybenzaldehyde | 64-83% | orgsyn.org |

This compound is a versatile and highly valuable reagent in modern organic synthesis. Its applications span from the creation of complex, biologically active molecules targeting crucial cellular pathways to the modification of polymers and the execution of fundamental organic transformations. The consistent and strategic use of this compound underscores its importance in advancing both medicinal and materials science.

Derivatization for Analytical and Research Purposes

This compound serves as a valuable reagent for the derivatization of various molecules, a process that enhances their analytical detection and facilitates further research. This involves chemically modifying a compound to produce a new compound, or derivative, with properties that are better suited for a specific analytical technique or to explore its structure-activity relationships. The introduction of the 3,4,5-trimethoxybenzoyl group can improve the chromatographic behavior, enhance the detectability by certain detectors, and introduce a stable, characterizable moiety.

A notable application is in the derivatization of amines. For instance, the condensation of 3,4,5-trimethoxybenzyl chloride, a related compound, with amines such as 4-aminophenazone, 2-aminopyridine, piperidine, N-methylpiperazine, pyrrolidine, and morpholine (B109124) yields the corresponding trimethoxybenzyl derivatives. nih.gov This process is crucial for creating a library of compounds with potential central nervous system activity, allowing researchers to study how structural modifications affect biological function. nih.gov

Another significant use is in the acylation of amino acids. For example, glutamic acid can be acylated with this compound. nih.gov This is the first step in a multi-step synthesis to produce α-[3.4.5-trimethoxybenzamido]-glutarimide. nih.gov Such derivatizations are instrumental in medicinal chemistry for developing new therapeutic agents.

The this compound is also employed to create derivatives for structural confirmation. In one instance, X-ray crystallography of a chloride derivative of a tropane (B1204802) alkaloid, specifically 6β-benzoyloxy-3α-(4-hydroxy-3,5-dimethoxybenzoyloxy)tropane hydrochloride, was used to confirm the structure of the parent compound. This highlights the role of derivatization in unequivocally determining the three-dimensional arrangement of atoms within a molecule.

Key Derivatization Reactions:

| Reactant | Derivative Formed | Purpose |

| Various amines (e.g., 4-aminophenazone, piperidine) | Corresponding trimethoxybenzyl derivatives | Synthesis of compounds with potential CNS activity for research. nih.gov |

| Glutamic acid | α-[3.4.5-trimethoxybenzamido]-glutarimide | Synthesis of potential therapeutic agents. nih.gov |

| Tropane alkaloid | 6β-benzoyloxy-3α-(4-hydroxy-3,5-dimethoxybenzoyloxy)tropane hydrochloride | Structural confirmation via X-ray crystallography. |

Other Specialized Synthetic Applications

Beyond its use as a derivatizing agent, this compound is a key starting material in several specialized synthetic routes to important chemical intermediates and bioactive molecules.

A significant application of this compound is in the synthesis of 3,4,5-trimethoxyaniline (B125895), a valuable intermediate in the production of pharmaceuticals and other fine chemicals. researchgate.netchemicalbook.com This multi-step synthesis begins with the amidation of this compound, followed by a Hofmann rearrangement of the resulting amide. researchgate.net

Amidation: this compound is reacted with ammonia (B1221849) to form 3,4,5-trimethoxybenzamide (B1204051). researchgate.netbiosynth.com

Hofmann Rearrangement: The intermediate amide, 3,4,5-trimethoxybenzamide, undergoes a Hofmann rearrangement in the presence of a halogen (like bromine or chlorine) or a hypohalite (such as sodium hypochlorite (B82951) or sodium hypobromite) in a basic solution to yield 3,4,5-trimethoxyaniline. researchgate.netgoogle.com

Researchers have optimized the conditions for these reactions to achieve high yields and purity. For the amidation step, a molar ratio of ammonia to this compound of 4:1, a reaction temperature of -5 to 0°C, and a reaction time of 30 minutes have been found to be optimal. researchgate.net For the subsequent Hofmann rearrangement, optimal conditions include a molar ratio of sodium hydroxide (B78521) to 3,4,5-trimethoxybenzamide of 9:1 and a molar ratio of bromine to the amide of 1.15:1. researchgate.net The rearrangement is typically carried out at 40°C for 20 minutes, followed by decarboxylation at 85°C for one hour. researchgate.net Under these conditions, yields of 3,4,5-trimethoxyaniline can reach 66.8% with a purity of 99.0%. researchgate.net

An alternative approach to the Hofmann rearrangement involves using household bleach (sodium hypochlorite solution) as the reagent. sciencemadness.orgsciencemadness.org This method, while potentially more convenient, has been reported to yield around 60% of the desired 3,4,5-trimethoxyaniline. sciencemadness.orgsciencemadness.org

Optimized Reaction Conditions for 3,4,5-Trimethoxyaniline Synthesis:

| Step | Reagents & Conditions | Yield | Purity |

| Amidation | Ammonia, -5 to 0°C, 30 min | - | - |

| Hofmann Rearrangement | NaOH, Br₂, 40°C (rearrangement), 85°C (decarboxylation) | 66.8% | 99.0% researchgate.net |

| Hofmann Rearrangement (Alternative) | Household bleach, NaOH, 70°C | ~60% | - sciencemadness.orgsciencemadness.org |

This compound is also a precursor for the synthesis of oxazolidine (B1195125) derivatives, a class of heterocyclic compounds known for their diverse biological activities. While direct synthesis from the benzoyl chloride is less common, its derivatives are utilized in creating these structures.

For example, the 3,4,5-trimethoxybenzoyl moiety is found in CS-003, a novel triple neurokinin receptor antagonist. This complex molecule, [1-{2-[(2R)-(3,4-dichlorophenyl)-4-(3,4,5-trimethoxybenzoyl)morpholin-2-yl]ethyl}spiro[benzo[c]thiophene-1(3H),4'-piperidine]-(2S)-oxide hydrochloride], has been evaluated in models of respiratory diseases. The synthesis of such complex molecules often involves the coupling of a 3,4,5-trimethoxybenzoyl group to a pre-existing heterocyclic scaffold.

In a more general sense, the synthesis of bioactive oxazolidinone derivatives, a related class of compounds, often involves multi-step reactions. researchgate.net For instance, conformationally constrained benzo chemicalbook.comoxazinyloxazolidinones have been designed and synthesized, demonstrating significant antibacterial and antitubercular activities. researchgate.net While not a direct reaction of this compound, the trimethoxyphenyl group is a common feature in many bioactive molecules, and its introduction can be a key step in their synthesis.

Research into the synthesis of oxazolidine derivatives is ongoing, with catalyst-free approaches being developed to create these compounds with high diastereoselectivity. researchgate.net The synthesis of thiazolidine (B150603) derivatives, which are structurally similar to oxazolidines, has also been extensively studied, with various methods being developed for their creation. nih.gov

Advanced Analytical and Spectroscopic Characterization in Research of 3,4,5 Trimethoxybenzoyl Chloride Reactions

Monitoring Reaction Progress and Product Formation

The transformation of 3,4,5-trimethoxybenzoyl chloride into desired products can be meticulously tracked using a combination of chromatographic and spectroscopic techniques. These methods allow for both qualitative and quantitative assessment of the reaction mixture over time.

Chromatographic Techniques

Chromatography is a cornerstone for separating the components of a reaction mixture, enabling the identification and quantification of the starting material, intermediates, and final products.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for qualitatively monitoring the progress of a reaction. azom.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the pure starting material (this compound), one can observe the gradual disappearance of the reactant spot and the appearance of a new spot corresponding to the product. iastate.edu The difference in retention factors (Rf values) between the reactant and product, which arises from their differing polarities, allows for this visual tracking. For instance, as the highly reactive acyl chloride is converted to a more stable and often more polar product like an amide or ester, a new spot with a different Rf value will emerge. The reaction is considered complete when the spot corresponding to the starting material is no longer visible under UV light or after staining. azom.comiastate.edu This technique is invaluable for quickly determining the approximate reaction time and for checking the reaction's status before proceeding with workup and purification. rsc.org

Table 1: Hypothetical TLC Monitoring of an Amidation Reaction

| Time (minutes) | Reactant Spot (this compound) | Product Spot (Amide) |

| 0 | Present | Absent |

| 30 | Present (fainter) | Present |

| 60 | Faint | Strong |

| 120 | Absent | Strong |

This interactive table illustrates the typical progression observed on a TLC plate during a reaction.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. azom.com For reactions of this compound that yield volatile products, GC can provide quantitative data on the composition of the reaction mixture. The compound itself has a boiling point of 185 °C at a reduced pressure of 18 mmHg, making it and potentially some of its derivatives amenable to GC analysis. sigmaaldrich.com In a typical GC analysis, a small sample of the reaction mixture is injected into the instrument, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The detector response for each component can be used to determine its relative concentration in the mixture. This allows for a quantitative assessment of reactant consumption and product formation over time. iastate.edu

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for monitoring reactions that involve non-volatile or thermally unstable compounds, particularly those that are stable in aqueous or organic mobile phases. irdg.org Reactions of this compound often yield amides or esters that are well-suited for HPLC analysis. A reverse-phase (RP) HPLC method can be employed to separate the relatively nonpolar this compound from its more polar products. irdg.org By collecting aliquots from the reaction at various time points and analyzing them by HPLC, a detailed kinetic profile of the reaction can be constructed. The area under each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for precise quantification of both reactants and products.

A typical HPLC method for analyzing this compound might use a C18 or Newcrom R1 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for better peak shape. irdg.org

Table 2: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 or C18, 3 µm particles |

| Mobile Phase | Acetonitrile and Water with Phosphoric or Formic Acid |

| Detection | UV (e.g., at 254 nm) |

| Application | Reaction monitoring, impurity profiling, pharmacokinetic studies |

This interactive table outlines typical parameters for an HPLC analysis based on established methods. irdg.org

For highly sensitive and selective analysis, especially for detecting trace-level byproducts or for pharmacokinetic studies of derivatives, Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS) is the technique of choice. rsc.org UPLC utilizes columns with smaller particle sizes (typically <2 µm) to achieve higher resolution and faster analysis times compared to conventional HPLC. irdg.org Coupling UPLC with a tandem mass spectrometer (MS/MS) allows for the unequivocal identification and quantification of compounds based on their specific mass-to-charge ratios and fragmentation patterns. This is particularly useful for identifying unknown impurities in a reaction mixture or for quantifying low levels of a drug molecule derived from this compound in a complex biological matrix like plasma. rsc.org

Spectroscopic Techniques

Spectroscopic techniques provide real-time, in-situ information about the molecular changes occurring during a reaction without the need for sampling.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. mt.com By immersing an Attenuated Total Reflectance (ATR) probe into the reaction vessel, spectra of the reaction mixture can be collected continuously. clairet.co.uk For reactions involving this compound, the most prominent spectral change to monitor is the carbonyl (C=O) stretching band of the acyl chloride, which appears at a high frequency, typically in the range of 1775-1810 cm⁻¹. blogspot.com As the reaction proceeds, for example, through esterification or amidation, the intensity of this peak will decrease, while a new carbonyl peak for the ester or amide product will appear at a lower frequency (typically 1735-1750 cm⁻¹ for esters or 1630-1690 cm⁻¹ for amides). By tracking the intensity of these characteristic absorption bands over time, a kinetic profile of the reaction can be generated. azom.combruker.com

Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed, non-invasive way to monitor reaction kinetics and identify intermediates. chemrxiv.org By setting up the reaction directly in an NMR tube, a series of ¹H NMR spectra can be acquired over time. iastate.edu This allows for the direct observation of the decrease in the signals corresponding to the protons of this compound and the simultaneous increase of new signals corresponding to the protons of the product molecule. researchgate.net This method provides quantitative concentration data for all NMR-active species in the solution, offering deep mechanistic insights into the reaction pathway, including the detection of transient intermediates. rsc.orgresearchgate.net

Table 3: Key Spectroscopic Changes in a Hypothetical Esterification Reaction

| Technique | Reactant (this compound) | Product (Ester) |

| FTIR | C=O stretch at ~1780 cm⁻¹ (disappears) | C=O stretch at ~1740 cm⁻¹ (appears) |

| ¹H NMR | Aromatic proton signals (disappear/shift) | New signals for ester moiety protons (appear) |

This interactive table summarizes the key spectral changes that would be observed when monitoring an esterification reaction of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification (C=O Stretching)

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in a molecule. For this compound, the most prominent feature in its IR spectrum is the absorption band corresponding to the carbonyl (C=O) group of the acyl chloride. This stretching vibration is highly characteristic and sensitive to the electronic environment.

In the case of this compound, the characteristic absorption peak for the C=O stretch is observed at approximately 1750 cm⁻¹. chemicalbook.com This frequency falls within the typical range for acyl chloride carbonyl stretching, which generally appears between 1870-1540 cm⁻¹. udel.edu The electron-withdrawing nature of the chlorine atom attached to the carbonyl carbon increases the force constant of the C=O bond, causing it to absorb at a higher frequency compared to other carbonyl compounds like ketones (1715 cm⁻¹) or esters (1750-1735 cm⁻¹). udel.edulibretexts.org

Other notable peaks in the IR spectrum of this compound include C-H stretching from the methyl groups around 2970 and 2944 cm⁻¹, aromatic C-C stretching near 1590 cm⁻¹, and strong C-O stretching from the methoxy (B1213986) groups, such as the prominent ether band at 1130 cm⁻¹. chemicalbook.com

Table 1: Characteristic IR Absorption Peaks for this compound chemicalbook.com

| Vibrational Mode | Absorption Peak (νmax/cm-1) | Functional Group |

| C=O Stretching | 1750 | Acyl Chloride |

| C-H Stretching | 2970, 2944 | Methoxy (CH₃) |

| C=C Stretching | 1590 | Aromatic Ring |

| C-O Stretching | 1130, 1128 | Aryl Ether |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR for Structural Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is relatively simple and highly symmetric. It typically shows two main signals that correspond to the aromatic protons and the methoxy group protons.

A singlet appearing around 7.24 ppm is attributed to the two equivalent aromatic protons (H-2 and H-6) on the benzene (B151609) ring.

A singlet observed at approximately 3.90 - 3.93 ppm corresponds to the nine equivalent protons of the three methoxy (–OCH₃) groups at positions C-3, C-4, and C-5.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton of the molecule. Due to the symmetry of the compound, fewer signals than the total number of carbon atoms are observed.

The signal for the carbonyl carbon (C=O) of the acyl chloride is typically found in the downfield region, around 167.3 ppm .

The aromatic carbons show distinct signals: C-1 (the carbon attached to the carbonyl group) appears around 127.8 ppm , the two equivalent carbons bearing methoxy groups (C-3 and C-5) are observed near 152.9 ppm , the central methoxy-bearing carbon (C-4) is at 144.1 ppm , and the two equivalent carbons with hydrogen atoms (C-2 and C-6) are found around 109.5 ppm .

The carbon atoms of the methoxy groups also show characteristic signals. The carbon of the para-methoxy group (at C-4) is typically around 61.1 ppm , while the carbons of the two meta-methoxy groups (at C-3 and C-5) appear near 56.5 ppm .

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~167.3 |

| C-1 | - | ~127.8 |

| C-2, C-6 | ~7.24 (s, 2H) | ~109.5 |

| C-3, C-5 | - | ~152.9 |

| C-4 | - | ~144.1 |

| p-OCH₃ | ~3.93 (s, 9H) | ~61.1 |

| m-OCH₃ | ~3.90 (s, 9H) | ~56.5 |

Note: Often, the nine protons of the three methoxy groups appear as a single singlet in ¹H NMR due to their very similar chemical environments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₁₀H₁₁ClO₄, giving it a molecular weight of approximately 230.64 g/mol . nist.govbiosynth.com

Under electron ionization (EI), the molecule fragments in a predictable manner. The mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the intact molecule. A key fragmentation pathway involves the loss of the chlorine atom, which is a good leaving group, to form the highly stable 3,4,5-trimethoxybenzoyl cation.

Key Fragmentation Peaks:

m/z = 230/232: The molecular ion peaks. The presence of a peak at M+2 with roughly one-third the intensity of the M⁺ peak is characteristic of a compound containing one chlorine atom, due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

m/z = 195: This prominent peak corresponds to the acylium ion [M-Cl]⁺, formed by the loss of the chlorine radical. This fragment is often the base peak in the spectrum due to its resonance stabilization.

Further fragmentation of the m/z 195 ion can occur through the loss of neutral molecules like carbon monoxide (CO) or formaldehyde (B43269) (CH₂O) from the methoxy groups.

Table 3: Predicted Mass Spectrometry Fragments for this compound nist.gov

| m/z Value | Proposed Fragment | Formula of Fragment |

| 230/232 | Molecular Ion [M]⁺ | [C₁₀H₁₁ClO₄]⁺ |

| 195 | [M-Cl]⁺ | [C₁₀H₁₁O₄]⁺ |

Challenges in the Analysis of Acyl Chlorides due to Reactivity

The primary challenge in the analysis of acyl chlorides, including this compound, is their high reactivity. researchgate.netchemguide.co.uk Acyl chlorides are powerful acylating agents and are readily attacked by nucleophiles. libretexts.org This inherent instability complicates their handling, storage, and analysis. rsc.org

The most significant issue is their extreme sensitivity to moisture. researchgate.net Acyl chlorides react rapidly, and often violently, with water to hydrolyze back to the corresponding carboxylic acid (in this case, 3,4,5-trimethoxybenzoic acid). chemguide.co.uk This reaction can occur with trace amounts of water in solvents or even from atmospheric humidity. researchgate.net

This reactivity poses several analytical challenges:

Inaccurate Quantification: If hydrolysis occurs during sample preparation or analysis, the measured amount of the acyl chloride will be artificially low, while the concentration of the corresponding carboxylic acid increases.

Chromatographic Issues: In techniques like Thin-Layer Chromatography (TLC), the stationary phase (often silica gel) is slightly acidic and contains adsorbed water, which can cause on-plate degradation of the acyl chloride. researchgate.net This can lead to streaking or the appearance of multiple spots, making interpretation difficult.

Sample Integrity: Special precautions, such as using flame-dried glassware, anhydrous solvents, and an inert atmosphere (e.g., nitrogen or argon), are necessary to prevent premature degradation. researchgate.net

Derivatization Strategies for Enhanced Analytical Stability and Detection

To overcome the challenges associated with the high reactivity of acyl chlorides, derivatization is a common and effective strategy. researchgate.net This involves converting the highly reactive acyl chloride into a more stable and easily detectable compound prior to analysis, typically by High-Performance Liquid Chromatography (HPLC). nih.gov

The strategy is to react the acyl chloride with a derivatizing agent that is a stable nucleophile. This reaction should be rapid and quantitative. Common derivatization reactions for acyl chlorides include:

Esterification: Reaction with an alcohol (like methanol) to form a stable ester. This is useful as the resulting ester is much less reactive and can be easily analyzed by chromatography. researchgate.net

Amidation: Reaction with an amine or a hydrazine (B178648) derivative to form a stable amide or hydrazide. researchgate.netosti.gov

A particularly effective approach involves using derivatizing agents that contain a chromophore, which enhances detection by UV-Vis spectroscopy. nih.gov For instance, nitro-substituted phenylhydrazines, such as 2-nitrophenylhydrazine, are excellent derivatizing reagents for acyl chlorides. researchgate.netnih.gov The resulting hydrazide derivative has strong UV absorbance at a longer wavelength (e.g., 395 nm), which minimizes interference from the drug substance or other impurities that typically absorb at shorter wavelengths. researchgate.netnih.gov This method provides high specificity and sensitivity, with detection limits often in the low µg/mL range. researchgate.net The reaction is typically performed at room temperature and is complete within 30 minutes. nih.gov

By converting the unstable acyl chloride into a stable, chromophoric derivative, these methods allow for accurate and reliable quantification of residual acyl chlorides in complex matrices like active pharmaceutical ingredients. researchgate.netnih.gov

Mechanistic and Theoretical Considerations in Benzoyl Chloride Chemistry General and Specific to 3,4,5 Trimethoxybenzoyl Chloride

Linear Free Energy Relationships and Grunwald-Winstein Equation in Solvolysis

Linear Free Energy Relationships (LFERs) are instrumental in elucidating reaction mechanisms by correlating rate changes with changes in substituent or solvent properties. The Grunwald-Winstein equation is a cornerstone of LFERs applied to solvolysis reactions, quantifying the effect of solvent ionizing power and nucleophilicity on reaction rates. wikipedia.org

The general form of the extended Grunwald-Winstein equation is:

log(k/k₀) = lN + mY

where:

k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (typically 80% ethanol/water), respectively. wikipedia.org

l is the sensitivity of the substrate to solvent nucleophilicity (N).

m is the sensitivity of the substrate to solvent ionizing power (Y). wikipedia.org

Studies on the solvolysis of various substituted benzoyl chlorides reveal a spectrum of mechanisms. For instance, the solvolysis of p-substituted benzoyl chlorides (with substituents like OMe, Me, H, and Cl) in weakly nucleophilic media like 97% hexafluoroisopropanol-water demonstrates a dominant cationic reaction channel. nih.gov A benzoyl cation intermediate in these reactions has been successfully trapped using 1,3,5-trimethoxybenzene (B48636) in hexafluoroisopropanol. nih.gov